Methyl 3-(4-chloro-2-methylphenyl)-2-oxopropanoate
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Overview
Description
Methyl 3-(4-chloro-2-methylphenyl)-2-oxopropanoate is an organic compound with a complex structure that includes a methyl ester group, a chlorinated aromatic ring, and a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(4-chloro-2-methylphenyl)-2-oxopropanoate typically involves the esterification of 3-(4-chloro-2-methylphenyl)-2-oxopropanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is isolated by filtration or extraction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(4-chloro-2-methylphenyl)-2-oxopropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atom on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-(4-chloro-2-methylphenyl)-2-oxopropanoic acid.
Reduction: Formation of 3-(4-chloro-2-methylphenyl)-2-hydroxypropanoate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-(4-chloro-2-methylphenyl)-2-oxopropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in the development of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-(4-chloro-2-methylphenyl)-2-oxopropanoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved can vary based on the context of its use.
Comparison with Similar Compounds
Similar Compounds
Phenol, 4-chloro-2-methyl-: Shares the chlorinated aromatic ring but lacks the ester and ketone groups.
Methyl 3-(4-chlorophenyl)-2-oxopropanoate: Similar structure but without the methyl group on the aromatic ring.
Uniqueness
Methyl 3-(4-chloro-2-methylphenyl)-2-oxopropanoate is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both the ester and ketone groups, along with the chlorinated aromatic ring, makes it a versatile compound for various applications.
Properties
Molecular Formula |
C11H11ClO3 |
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Molecular Weight |
226.65 g/mol |
IUPAC Name |
methyl 3-(4-chloro-2-methylphenyl)-2-oxopropanoate |
InChI |
InChI=1S/C11H11ClO3/c1-7-5-9(12)4-3-8(7)6-10(13)11(14)15-2/h3-5H,6H2,1-2H3 |
InChI Key |
NESMFHKSQQWPJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)CC(=O)C(=O)OC |
Origin of Product |
United States |
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